molecular formula C17H22N2O2 B2542928 N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide CAS No. 2418718-15-5

N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide

Cat. No. B2542928
CAS RN: 2418718-15-5
M. Wt: 286.375
InChI Key: BDZSACYKMWMLFR-UHFFFAOYSA-N
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Description

N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of cancer research.

Mechanism of Action

The mechanism of action of N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide involves the inhibition of DNA replication and cell division. It binds to the minor groove of DNA and prevents the binding of transcription factors, ultimately leading to the inhibition of gene expression and cell growth.
Biochemical and Physiological Effects:
N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide has been found to have low toxicity in normal cells and tissues. It has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. However, further studies are needed to determine its potential side effects and toxicity in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, its limited solubility in aqueous solutions and potential toxicity in humans are some of the limitations that need to be addressed in future studies.

Future Directions

There are several future directions for the research on N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential in combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide involves the reaction of cyclopropylmethylamine with 2-bromoanisole to form 2-[(cyclopropylmethyl)amino]phenyl methanol. This intermediate is then reacted with 2-bromo-1-(cyclopropylmethyl)aziridine to form N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide.

Scientific Research Applications

N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide has shown promising results in preclinical studies for the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17(13-7-8-13)18-15-3-1-2-4-16(15)21-11-14-10-19(14)9-12-5-6-12/h1-4,12-14H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZSACYKMWMLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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